molecular formula C10H11BrClNO B6646151 N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide

N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide

Cat. No.: B6646151
M. Wt: 276.56 g/mol
InChI Key: FUSZHTSTXZLIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide, also known as BMCA, is a chemical compound that has been widely used in scientific research for its unique properties. BMCA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 290.65 g/mol. In

Mechanism of Action

N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide works by irreversibly binding to the active site of PTPs, which prevents them from dephosphorylating their target proteins. This leads to an accumulation of phosphorylated proteins in the cell, which can activate or inhibit downstream signaling pathways depending on the specific protein involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein targets and signaling pathways affected. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been implicated in the regulation of immune cell function and has been shown to modulate the activity of T cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide is its specificity for PTPs, which allows for targeted inhibition of specific signaling pathways. However, this specificity can also be a limitation, as this compound may not be effective against all PTPs and may have off-target effects on other cellular processes. Additionally, the irreversible binding of this compound to PTPs can make it difficult to reverse its effects once it has been administered.

Future Directions

There are many potential future directions for research involving N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. Another area of research is the identification of specific PTP targets that are involved in disease processes such as cancer or autoimmune disorders. Finally, there is potential for the use of this compound as a therapeutic agent in these diseases, either alone or in combination with other drugs.

Synthesis Methods

N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide can be synthesized by reacting 5-bromo-2-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide has been widely used in scientific research as a tool to study the function of specific proteins in cells. It is commonly used as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting PTPs, this compound can affect the activity of various signaling pathways and ultimately alter cellular processes such as proliferation, differentiation, and apoptosis.

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7-2-3-9(11)4-8(7)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSZHTSTXZLIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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